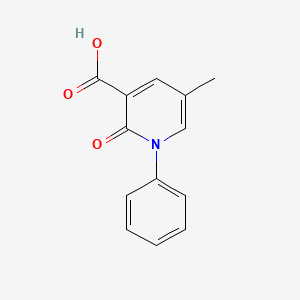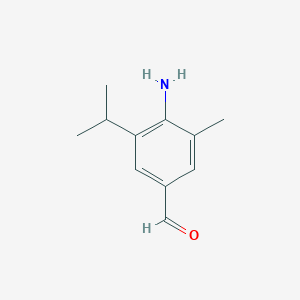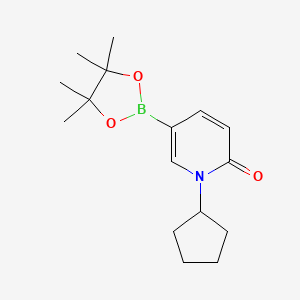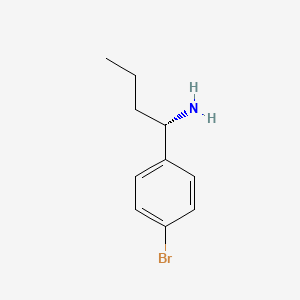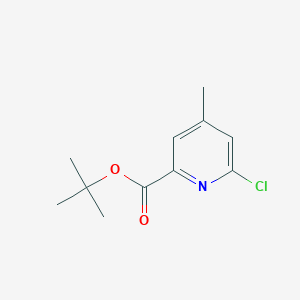
Tert-butyl 6-chloro-4-methylpicolinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 6-chloro-4-methylpicolinate is a chemical compound with the molecular formula C11H14ClNO2. It is a derivative of picolinic acid, where the hydrogen atom at the 6-position is replaced by a chlorine atom, and the carboxyl group is esterified with a tert-butyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-chloro-4-methylpicolinate typically involves the esterification of 6-chloro-4-methylpicolinic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions often include refluxing the reactants in an appropriate solvent such as toluene or dichloromethane to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 6-chloro-4-methylpicolinate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Reduction: Lithium aluminum hydride in anhydrous ether is a typical reducing agent.
Oxidation: Potassium permanganate in aqueous or alkaline conditions is often employed for oxidation reactions.
Major Products Formed
Substitution: Products include 6-azido-4-methylpicolinate or 6-amino-4-methylpicolinate.
Reduction: The major product is 6-chloro-4-methylpicolinyl alcohol.
Oxidation: The primary product is 6-chloro-4-methylpicolinic acid.
Aplicaciones Científicas De Investigación
Tert-butyl 6-chloro-4-methylpicolinate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Medicinal Chemistry: The compound is investigated for its potential as a building block in the development of new drugs, particularly those targeting neurological disorders.
Material Science: It is used in the preparation of functional materials with specific electronic or photonic properties.
Mecanismo De Acción
The mechanism of action of tert-butyl 6-chloro-4-methylpicolinate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis to release the active picolinic acid derivative, which can then exert its effects on molecular pathways involved in disease processes .
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl 4-methylpicolinate: Lacks the chlorine atom at the 6-position.
6-Chloro-4-methylpicolinic acid: The carboxyl group is not esterified.
Tert-butyl 6-chloropicolinate: Lacks the methyl group at the 4-position.
Uniqueness
Tert-butyl 6-chloro-4-methylpicolinate is unique due to the presence of both the chlorine atom and the methyl group on the picolinic acid core, as well as the esterification with tert-butyl alcohol. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C11H14ClNO2 |
|---|---|
Peso molecular |
227.69 g/mol |
Nombre IUPAC |
tert-butyl 6-chloro-4-methylpyridine-2-carboxylate |
InChI |
InChI=1S/C11H14ClNO2/c1-7-5-8(13-9(12)6-7)10(14)15-11(2,3)4/h5-6H,1-4H3 |
Clave InChI |
XWEXAYYYZUHORI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=C1)Cl)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


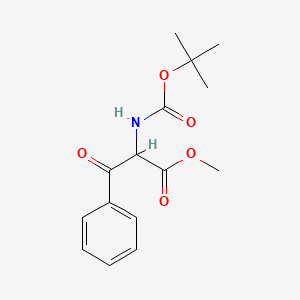
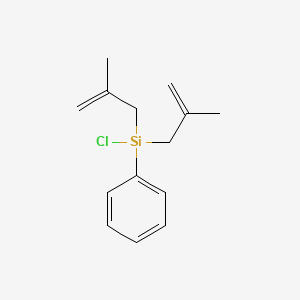
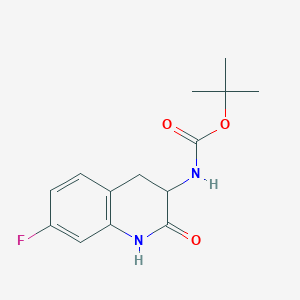
![2-(5-Chloro-1H-pyrrolo[2,3-B]pyridin-3-YL)acetonitrile](/img/structure/B13980562.png)
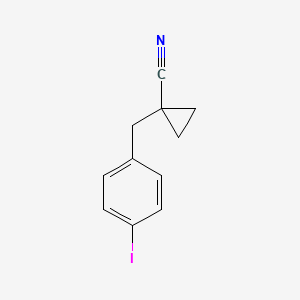
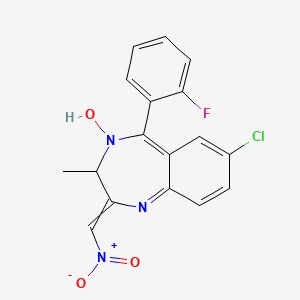
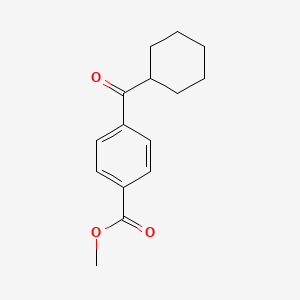

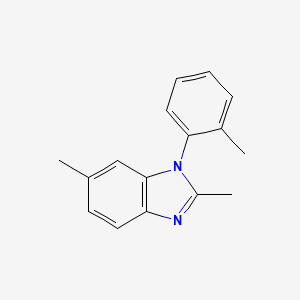
![6-(Dimethylamino)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13980607.png)
